molecular formula C17H16ClN3O3 B15018896 4-Chloro-N-({N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide

4-Chloro-N-({N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B15018896
M. Wt: 345.8 g/mol
InChI Key: FBDGTUWBMXPTBQ-AWQFTUOYSA-N
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Description

4-Chloro-N-({N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide core linked to a hydrazinecarbonyl group and a hydroxy-methylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-({N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves the condensation of 4-chlorobenzohydrazide with 2-hydroxy-4-methylbenzaldehyde under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-({N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride

    Substitution: Amines, thiols, sodium hydroxide

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted benzamides

Scientific Research Applications

4-Chloro-N-({N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-Chloro-N-({N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The hydrazinecarbonyl group plays a crucial role in forming hydrogen bonds and other interactions with the target molecules, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-ethyl-N-phenylbenzamide
  • 4-Chloro-N,N-dimethylbenzamide
  • 4-Chloro-N-(1-methylbutyl)benzamide

Uniqueness

4-Chloro-N-({N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its specific structural features, such as the presence of a hydroxy-methylphenyl moiety and a hydrazinecarbonyl group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C17H16ClN3O3

Molecular Weight

345.8 g/mol

IUPAC Name

4-chloro-N-[2-[(2E)-2-[(2-hydroxy-4-methylphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C17H16ClN3O3/c1-11-2-3-13(15(22)8-11)9-20-21-16(23)10-19-17(24)12-4-6-14(18)7-5-12/h2-9,22H,10H2,1H3,(H,19,24)(H,21,23)/b20-9+

InChI Key

FBDGTUWBMXPTBQ-AWQFTUOYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl)O

Canonical SMILES

CC1=CC(=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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